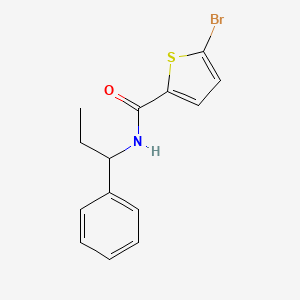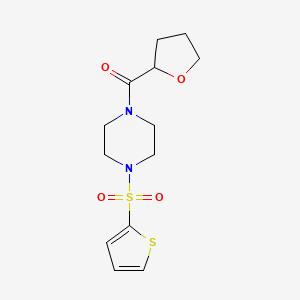![molecular formula C22H22N2O3 B4179673 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide, also known as MPCC, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases and conditions. One area of research has focused on its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with a variety of cellular pathways and receptors. One key target of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has been found to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has a variety of biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Additionally, 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has been found to have analgesic effects, as it can inhibit pain sensation through its interaction with the TRPV1 receptor. 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide has also been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent in a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively target specific cellular pathways and receptors, allowing for a more targeted approach to disease treatment. However, one limitation of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide is its potential toxicity, as it has been found to have cytotoxic effects on some cell types. Additionally, the synthesis of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide can be complex and time-consuming, which may limit its use in some lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide, including its potential as a therapeutic agent in a variety of diseases and conditions. One area of research could focus on the development of more efficient synthesis methods for 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide, which could increase its availability for use in lab experiments and clinical trials. Additionally, further research could explore the potential of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide in combination with other therapeutic agents, or in the development of novel drug delivery systems. Overall, the potential of 3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent warrants further investigation and exploration.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-18-7-3-4-8-19(18)27-20(15)21(25)23-17-11-9-16(10-12-17)22(26)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYXKVJPYPSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)


![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)
![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)